molecular formula C18H28N2O2 B12476661 2-(diethylamino)-N-[(4-phenyloxan-4-yl)methyl]acetamide

2-(diethylamino)-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B12476661
M. Wt: 304.4 g/mol
InChI Key: KPWFWULMMNNLHP-UHFFFAOYSA-N
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Description

2-(diethylamino)-N-[(4-phenyloxan-4-yl)methyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a diethylamino group, a phenyloxan ring, and an acetamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves the reaction of diethylamine with an appropriate acyl chloride or ester, followed by the introduction of the phenyloxan moiety. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to achieve high purity and yield. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-N-[(4-phenyloxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or the phenyloxan moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

2-(diethylamino)-N-[(4-phenyloxan-4-yl)methyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(diethylamino)-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can facilitate binding to active sites, while the phenyloxan moiety may enhance the compound’s stability and specificity. The compound’s effects are mediated through pathways involving signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • **2-(diethylamino)methyl]-4-dodecylphenol
  • 7-diethylamino-4-hydroxycoumarin-rhodamine B hydrazone
  • 7-diethylamino-4-methyl-3,4-dihydrocoumarin

Uniqueness

2-(diethylamino)-N-[(4-phenyloxan-4-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, specificity, or potency in its applications.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

2-(diethylamino)-N-[(4-phenyloxan-4-yl)methyl]acetamide

InChI

InChI=1S/C18H28N2O2/c1-3-20(4-2)14-17(21)19-15-18(10-12-22-13-11-18)16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3,(H,19,21)

InChI Key

KPWFWULMMNNLHP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NCC1(CCOCC1)C2=CC=CC=C2

Origin of Product

United States

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